molecular formula C11H13BrFN B15226324 (S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine

(S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine

Cat. No.: B15226324
M. Wt: 258.13 g/mol
InChI Key: RGHAVSJOJSHDPA-NSHDSACASA-N
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Description

(S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-bromo-2-fluoro-5-methylphenyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of the atoms around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-fluoro-5-methylbenzaldehyde and (S)-pyrrolidine.

    Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions: (S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Further reduction can lead to the formation of reduced derivatives.

    Substitution: The bromine and fluorine atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like bromine or chlorine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    ®-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine: The enantiomer of the (S)-isomer, differing in the spatial arrangement of atoms around the chiral center.

    2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine: The racemic mixture containing both (S)- and ®-isomers.

    2-(4-Bromo-2-fluoro-5-methylphenyl)piperidine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

Uniqueness: (S)-2-(4-Bromo-2-fluoro-5-methylphenyl)pyrrolidine is unique due to its specific (S)-configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds

Properties

Molecular Formula

C11H13BrFN

Molecular Weight

258.13 g/mol

IUPAC Name

(2S)-2-(4-bromo-2-fluoro-5-methylphenyl)pyrrolidine

InChI

InChI=1S/C11H13BrFN/c1-7-5-8(10(13)6-9(7)12)11-3-2-4-14-11/h5-6,11,14H,2-4H2,1H3/t11-/m0/s1

InChI Key

RGHAVSJOJSHDPA-NSHDSACASA-N

Isomeric SMILES

CC1=CC(=C(C=C1Br)F)[C@@H]2CCCN2

Canonical SMILES

CC1=CC(=C(C=C1Br)F)C2CCCN2

Origin of Product

United States

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